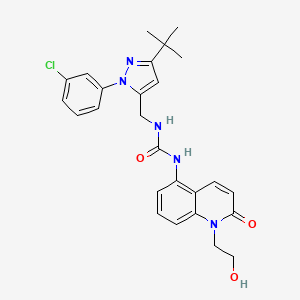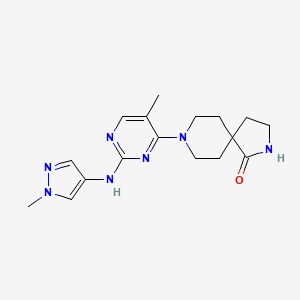
Jak1/tyk2-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak1/tyk2-IN-4 is a small molecule inhibitor that targets the Janus kinase 1 (Jak1) and tyrosine kinase 2 (Tyk2) pathways. These pathways are crucial for the signaling of various cytokines and growth factors, which play significant roles in immune response, inflammation, and cell growth. The inhibition of Jak1 and Tyk2 has therapeutic potential in treating autoimmune diseases, inflammatory conditions, and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve heating under reflux, inert atmosphere, and specific solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Jak1/tyk2-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Substitution: Amines, thiols; conditions include polar aprotic solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
科学的研究の応用
Jak1/tyk2-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Jak1 and Tyk2 pathways and their roles in various chemical reactions.
Biology: Employed in cell-based assays to investigate the effects of Jak1 and Tyk2 inhibition on cellular processes such as proliferation, apoptosis, and cytokine signaling.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), inflammatory conditions (e.g., inflammatory bowel disease), and certain cancers (e.g., leukemia, lymphoma).
Industry: Utilized in the development of new drugs targeting the Jak1 and Tyk2 pathways, as well as in the production of diagnostic tools for related diseases
作用機序
Jak1/tyk2-IN-4 exerts its effects by selectively inhibiting the kinase activity of Jak1 and Tyk2. These kinases are involved in the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which regulate gene expression. By blocking Jak1 and Tyk2, this compound prevents the activation of STAT proteins, thereby modulating the immune response and reducing inflammation. The molecular targets include the ATP-binding sites of Jak1 and Tyk2, and the pathways involved are primarily the Jak-STAT signaling cascades .
類似化合物との比較
Similar Compounds
Tofacitinib: A pan-Jak inhibitor with selectivity towards Jak1, Jak2, and Jak3.
Ruxolitinib: A selective Jak1 and Jak2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A Jak1 and Jak2 inhibitor approved for rheumatoid arthritis.
Deucravacitinib: A selective Tyk2 inhibitor used for psoriasis
Uniqueness
Jak1/tyk2-IN-4 is unique in its dual inhibition of Jak1 and Tyk2, offering a broader therapeutic potential compared to compounds that target only one of these kinases. This dual inhibition allows for more comprehensive modulation of the immune response, making this compound a promising candidate for treating complex diseases involving multiple cytokine pathways .
特性
分子式 |
C17H23N7O |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22) |
InChIキー |
DPSAEIZXTBZMML-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
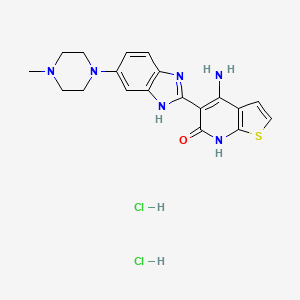
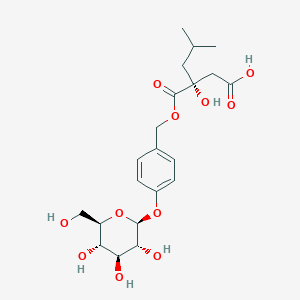
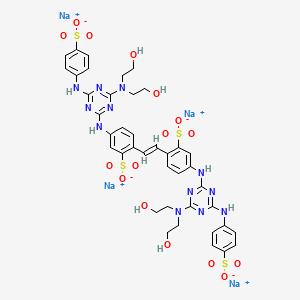
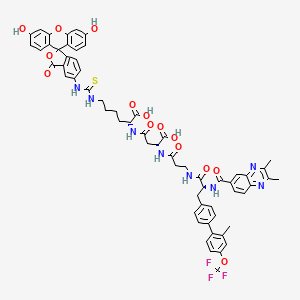

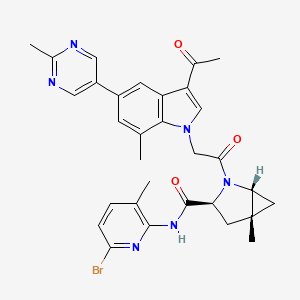


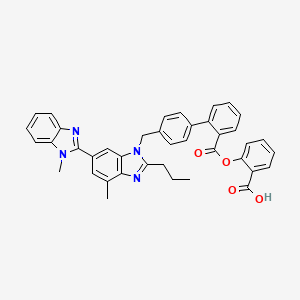
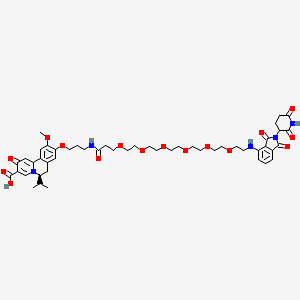
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

